HNPM

Description

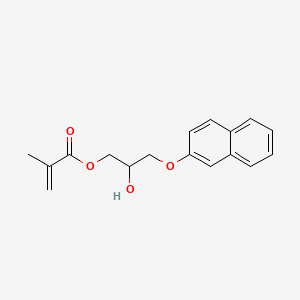

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55526-86-8 |

|---|---|

Molecular Formula |

C17H18O4 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

(2-hydroxy-3-naphthalen-2-yloxypropyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C17H18O4/c1-12(2)17(19)21-11-15(18)10-20-16-8-7-13-5-3-4-6-14(13)9-16/h3-9,15,18H,1,10-11H2,2H3 |

InChI Key |

MKGVDTBQOGHJLF-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCC(COC1=CC2=CC=CC=C2C=C1)O |

Canonical SMILES |

CC(=C)C(=O)OCC(COC1=CC2=CC=CC=C2C=C1)O |

Synonyms |

2-hydroxy-3-beta-naphthoxypropyl methacrylate 3 beta-naphthoxy-2-hydroxypropyl methacrylate HNPM |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of a Key Innate Defender: A Technical Guide to the Structure of Human Neutrophil Peptide-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Neutrophil Peptide-1 (HNP-1), a member of the α-defensin family of antimicrobial peptides, is a critical component of the innate immune system. Stored in the azurophilic granules of neutrophils, HNP-1 exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses, and also plays a role in immunomodulation.[1][2] Its potential as a therapeutic agent is an area of active research. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel antimicrobial drugs. This technical guide provides a comprehensive overview of the structural features of HNP-1, from its primary sequence to its quaternary organization, and details the key experimental methodologies used in its structural determination.

Primary Structure

The primary structure of mature Human Neutrophil Peptide-1 consists of 30 amino acid residues.[1] It is a cationic peptide, a feature crucial for its interaction with negatively charged microbial membranes.

Table 1: Amino Acid Sequence of Human Neutrophil Peptide-1

| Sequence (Three-Letter Code) | Sequence (One-Letter Code) |

| Ala-Cys-Tyr-Cys-Arg-Ile-Pro-Ala-Cys-Ile-Ala-Gly-Glu-Arg-Arg-Tyr-Gly-Thr-Cys-Ile-Tyr-Gln-Gly-Arg-Leu-Trp-Ala-Phe-Cys-Cys | ACYCRIPACIAGERRYGTCIYQGRLWAFCC |

Table 2: Physicochemical Properties of Human Neutrophil Peptide-1

| Property | Value | Reference |

| Molecular Weight | 3442.03 Da | [3] |

| Molecular Formula | C₁₅₀H₂₂₂N₄₄O₃₈S₆ | [3] |

| Number of Residues | 30 | [1] |

Table 3: Amino Acid Composition of Human Neutrophil Peptide-1

| Amino Acid | Count | Percentage |

| Alanine (A) | 3 | 10.0% |

| Cysteine (C) | 6 | 20.0% |

| Arginine (R) | 4 | 13.3% |

| Tyrosine (Y) | 3 | 10.0% |

| Isoleucine (I) | 3 | 10.0% |

| Glycine (G) | 3 | 10.0% |

| Proline (P) | 1 | 3.3% |

| Glutamic Acid (E) | 1 | 3.3% |

| Threonine (T) | 1 | 3.3% |

| Glutamine (Q) | 1 | 3.3% |

| Leucine (L) | 1 | 3.3% |

| Tryptophan (W) | 1 | 3.3% |

| Phenylalanine (F) | 1 | 3.3% |

Secondary and Tertiary Structure: The Defensin Fold

The secondary and tertiary structure of HNP-1 is characterized by a triple-stranded, anti-parallel β-sheet, a hallmark of the defensin family. This compact and stable structure is critically maintained by three intramolecular disulfide bonds.[2]

Disulfide Connectivity:

The six cysteine residues form three disulfide bridges with a C1-C6, C2-C4, C3-C5 connectivity pattern. Specifically, the disulfide bonds in HNP-1 are:

-

Cys2 - Cys30

-

Cys4 - Cys19

-

Cys9 - Cys29 [3]

These covalent cross-links are essential for the peptide's stability and biological activity.

Quaternary Structure: Dimerization and Oligomerization

In solution and in its crystalline form, HNP-1 exists as a non-covalent dimer.[2] This dimerization is a key feature of its structure and is thought to be important for its biological function. The dimer is formed by the association of two HNP-1 monomers in an anti-parallel fashion, with the β-sheets of each monomer aligning to form a six-stranded β-sheet. The interface of the dimer is stabilized by a network of hydrogen bonds and hydrophobic interactions. Higher-order oligomers, such as tetramers, have also been observed in crystal structures.

Biosynthesis and Processing of HNP-1

HNP-1 is initially synthesized as a 94-amino acid precursor protein called prepro-HNP-1.[4] This precursor undergoes a series of proteolytic cleavage events to yield the mature, active peptide.

Experimental Protocols for Structural Determination

The three-dimensional structure of HNP-1 has been elucidated primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular structure. The structure of wild-type HNP-1 has been determined to a resolution of 1.56 Å (PDB ID: 3GNY).[5]

Methodology:

-

Protein Expression and Purification: Recombinant HNP-1 is typically expressed in E. coli or synthesized chemically. Purification is achieved through a combination of chromatography techniques to obtain a highly pure and concentrated protein sample.

-

Crystallization: Crystals of HNP-1 are grown using the vapor diffusion method, commonly with a hanging drop setup.[1][6] A droplet containing the purified protein and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant, leading to a gradual increase in protein concentration and, under optimal conditions, crystal formation. For the G17A mutant of HNP-1 (PDB ID: 4DU0), crystallization was achieved using 0.2 M Magnesium Chloride, 0.1M HEPES pH 7.5, and 30% isopropanol at 298 K.[3]

-

Data Collection: A single crystal is mounted and exposed to a focused beam of X-rays, typically from a synchrotron source. The diffraction pattern is recorded on a detector. For PDB entry 3GNY, data was collected at a synchrotron source.[5]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase information is then determined, often by molecular replacement using a known homologous structure. An initial model is built into the electron density map and refined to improve the fit with the experimental data. For PDB entry 3GNY, the structure was solved by molecular replacement and refined to an R-work of 0.171 and an R-free of 0.195.[5]

Table 4: Crystallographic Data for HNP-1 (PDB ID: 3GNY)

| Parameter | Value |

| Method | X-ray Diffraction |

| Resolution | 1.56 Å |

| R-Value Work | 0.171 |

| R-Value Free | 0.195 |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell (Å) | a=38.45, b=50.08, c=78.88 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of molecules in solution, which is a more physiologically relevant environment. The structure of HNP-1 has also been determined using both solution-state and solid-state NMR.[7]

Methodology (Solid-State NMR):

-

Sample Preparation: For solid-state NMR, microcrystalline samples of HNP-1 are prepared. This can be achieved by precipitating a concentrated protein solution with polyethylene glycol (PEG).[7] Uniform isotopic labeling with ¹³C and ¹⁵N is often employed to enhance the NMR signal.

-

NMR Experiments: A series of 2D and 3D magic-angle spinning (MAS) NMR experiments are performed to obtain resonance assignments and structural restraints. These experiments include:

-

Correlation experiments (e.g., 2D ¹³C-¹³C, ¹³C-¹⁵N) to assign the chemical shifts of the atoms in the protein.

-

Distance measurement experiments (e.g., Rotational Echo Double Resonance - REDOR) to determine through-space distances between nuclei.

-

Torsion angle measurement experiments to determine dihedral angles along the protein backbone.

-

-

Structure Calculation: The experimental restraints (distances and torsion angles) are used as input for structure calculation programs (e.g., Xplor-NIH, CYANA). These programs use computational methods like simulated annealing and molecular dynamics to generate a family of structures that are consistent with the experimental data. The final structure represents the average of this ensemble.

Determination of Disulfide Bonds

The correct connectivity of the three disulfide bonds is crucial for the proper folding and function of HNP-1. This is typically determined using a combination of enzymatic digestion and mass spectrometry or Edman degradation.

Methodology:

-

Enzymatic Digestion: The native protein with intact disulfide bonds is digested with a protease (e.g., trypsin, chymotrypsin) under non-reducing conditions. This generates a mixture of peptides, including some where two peptide chains are linked by a disulfide bond.

-

Separation: The peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis:

-

Mass Spectrometry (MS): The mass of the disulfide-linked peptides is determined by MS. The sample is then reduced to break the disulfide bonds, and the masses of the individual peptides are determined. This allows for the identification of which cysteine-containing peptides were originally linked.

-

Edman Degradation: The sequence of the disulfide-linked peptides can be determined by Edman degradation, which sequentially removes amino acids from the N-terminus. By analyzing the products at each cycle, the connectivity of the cysteine residues can be deduced.

-

Conclusion

The structure of Human Neutrophil Peptide-1 is a well-defined, compact, and stable architecture that is essential for its diverse biological functions. Its dimeric nature and the precise arrangement of its β-sheet structure, stabilized by a network of disulfide bonds, provide a rigid scaffold for its interactions with microbial targets. The detailed structural information, obtained through high-resolution techniques like X-ray crystallography and NMR spectroscopy, serves as a critical foundation for the development of novel peptide-based antimicrobial agents and for a deeper understanding of the mechanisms of innate immunity. The experimental methodologies outlined in this guide provide a framework for the continued structural investigation of HNP-1 and other defensins, paving the way for future discoveries in this important field.

References

- 1. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 4du0 - Crystal structure of human alpha-defensin 1, HNP1 (G17A mutant) - Experimental details - Protein Data Bank Japan [pdbj.org]

- 4. 2kht - NMR Structure of human alpha defensin HNP-1 - Summary - Protein Data Bank Japan [pdbj.org]

- 5. rcsb.org [rcsb.org]

- 6. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resonance Assignment and Three-Dimensional Structure Determination of a Human Alpha-Defensin, HNP-1, by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Human Neutrophil Peptide-1 (HNP-1) Gene Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expression and regulation of the Human Neutrophil Peptide-1 (HNP-1) gene, also known as defensin alpha 1 (DEFA1). HNP-1 is a crucial component of the innate immune system, and understanding its genetic control is vital for research into infectious diseases, inflammatory conditions, and the development of novel therapeutics.

Core Concepts in HNP-1 Gene Expression

Human Neutrophil Peptide-1 is a small, cationic antimicrobial peptide predominantly produced by neutrophils.[1][2] It is encoded by the DEFA1 gene, which, along with the highly similar DEFA3 gene, is located on chromosome 8p23.1.[3] These genes exhibit copy number variation, which can influence an individual's immune response.[3]

HNP-1 is initially synthesized as a 94-amino acid prepropeptide.[2][4] This precursor undergoes a series of proteolytic cleavages to form the mature, active 30-amino acid peptide.[4] The expression of the DEFA1 gene is tightly regulated, occurring primarily during the early stages of neutrophil development in the bone marrow, specifically in promyelocytes and early myelocytes.[4] Mature neutrophils do not actively transcribe the DEFA1 gene but store large quantities of the HNP-1 protein in their azurophilic granules.[4]

Transcriptional Regulation of the DEFA1 Gene

The expression of the DEFA1 gene is controlled by a complex interplay of transcription factors and signaling molecules. The promoter region of the DEFA1 gene contains binding sites for several key myeloid transcription factors that drive its constitutive expression in neutrophil precursors.

Key Transcriptional Regulators:

-

PU.1: This Ets-family transcription factor is a master regulator of myeloid differentiation and plays a crucial role in activating the DEFA1 promoter.[4]

-

CCAAT/Enhancer-Binding Protein Alpha (C/EBPα): C/EBPα is another essential transcription factor for granulopoiesis and works in concert with PU.1 to drive the transcription of the DEFA1 gene.[4]

-

Granulocyte Colony-Stimulating Factor (G-CSF): This cytokine is a potent stimulator of neutrophil production and has been shown to modulate the expression of HNP-1.[4]

The synergistic action of these factors ensures the high-level expression of HNP-1 during neutrophil development.

Signaling Pathway for DEFA1 Gene Transcription

Quantitative Data on HNP-1 Expression

Precise quantification of HNP-1 expression is critical for understanding its role in health and disease. The following tables summarize key quantitative data from published studies.

| Parameter | Healthy Controls | Bacterial Infection | Nonbacterial Infection | Pulmonary Tuberculosis | Reference |

| Mean Plasma HNP-1-3 Concentration (pg/mL) | 254.8 ± 7.1 | 1070.2 (4.2-fold increase) | 815.4 (3.2-fold increase) | 458.6 (1.8-fold increase) | [1][2] |

| Mean Blood HNP-1-3 Concentration (ng/µL) | 10.4 ± 0.6 | > 10.4 | Not significantly different from controls | Not significantly different from controls | [1] |

Table 1: Plasma and Blood Concentrations of HNP-1-3 in Health and Disease.

| Cell Type | Condition | HNP-1 Level (ng/mL) | Reference |

| Spontaneous Bacterial Peritonitis (SBP) Patients | - | 17.66 ± 6.40 | [5] |

| Non-SBP Ascites Patients | - | 9.99 ± 3.33 | [5] |

| Healthy Controls | - | 8.92 ± 2.30 | [5] |

Table 2: HNP-1 Levels in Spontaneous Bacterial Peritonitis.

Experimental Protocols for Studying HNP-1 Gene Expression

This section provides detailed methodologies for key experiments used to investigate HNP-1 gene expression and regulation.

Quantitative Real-Time PCR (qRT-PCR) for DEFA1 mRNA Expression

qRT-PCR is a sensitive method to quantify the abundance of DEFA1 mRNA in cells and tissues.

Experimental Workflow:

Protocol:

-

RNA Isolation:

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[8]

-

-

Quantitative PCR:

-

Perform qPCR using a SYBR Green-based master mix and specific primers for DEFA1 and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.[5]

-

Primer Sequences:

-

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| DEFA1 | CCAGAAGTGGTTGTTTCCCTTGC | GGTAGATGCAGGTTCCATAGCG | [6] |

| GAPDH | GGGTGTGAACCACGAGAAAT | ACTGTGGTCATGAGCCCTTC | [5] |

-

Data Analysis:

-

Calculate the relative expression of DEFA1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

-

Western Blotting for HNP-1 Protein Detection

Western blotting allows for the detection and semi-quantitative analysis of HNP-1 protein levels.

Protocol:

-

Protein Extraction:

-

Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein lysate on a 15% Tris-Tricine SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HNP-1 (e.g., clone D21, with a recommended starting dilution of 1:10) overnight at 4°C.[2]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Luciferase Reporter Assay for DEFA1 Promoter Activity

This assay is used to functionally analyze the activity of the DEFA1 promoter and identify key regulatory elements.

Protocol:

-

Plasmid Construction:

-

Clone the promoter region of the human DEFA1 gene upstream of the firefly luciferase gene in a pGL3-Basic vector.

-

Create various deletion constructs or site-directed mutations of putative transcription factor binding sites (e.g., for PU.1 and C/EBPα) to map regulatory elements.

-

-

Cell Culture and Transfection:

-

Culture a suitable myeloid cell line (e.g., HL-60) that expresses the necessary transcription factors.

-

Co-transfect the cells with the DEFA1 promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Luciferase Assay:

-

After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Compare the activity of the wild-type promoter construct to that of the deletion or mutant constructs to identify functional regulatory elements.

-

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding

ChIP assays are used to determine the in vivo binding of transcription factors, such as PU.1 and C/EBPα, to the DEFA1 promoter.

Experimental Workflow:

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes in myeloid precursor cells with 1% formaldehyde.

-

Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.

-

-

Immunoprecipitation:

-

Immunoprecipitate the chromatin with an antibody specific for the transcription factor of interest (e.g., anti-PU.1 or anti-C/EBPα). An IgG antibody should be used as a negative control.

-

-

DNA Purification:

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

-

qPCR Analysis:

-

Perform qPCR using primers designed to amplify the region of the DEFA1 promoter containing the putative binding site for the transcription factor.

-

Analyze the enrichment of the DEFA1 promoter region in the immunoprecipitated sample compared to the IgG control and input chromatin.

-

Post-Transcriptional Regulation

Recent evidence suggests that HNP-1 can also be involved in post-transcriptional regulation of gene expression in other immune cells. For instance, HNP-1 has been shown to inhibit bulk mRNA translation in macrophages, thereby modulating the inflammatory response.[8] This adds another layer of complexity to the regulatory functions of this multifaceted peptide.

This technical guide provides a solid foundation for researchers and drug development professionals working on HNP-1. The provided protocols and quantitative data serve as a valuable resource for designing and interpreting experiments aimed at understanding the intricate regulation of this key component of the innate immune system.

References

- 1. genecards.org [genecards.org]

- 2. hycultbiotech.com [hycultbiotech.com]

- 3. Human Defensins: Structure, Function, and Potential as Therapeutic Antimicrobial Agents with Highlights Against SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SimpleChIP® Human SUB1 Promoter Primers | Cell Signaling Technology [cellsignal.com]

- 5. Identification of valid housekeeping genes for quantitative RT-PCR analysis of cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

- 7. DEFA1 defensin alpha 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. HNP-1: From Structure to Application Thanks to Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Human Defensins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human defensins are a family of small, cationic, cysteine-rich peptides that represent a fundamental component of the innate immune system. Possessing a broad spectrum of antimicrobial activity against bacteria, fungi, and enveloped viruses, they serve as a first line of defense at mucosal surfaces and within phagocytic cells. Beyond their direct microbicidal functions, defensins are now recognized as versatile signaling molecules that modulate both innate and adaptive immune responses. This technical guide provides a comprehensive overview of the discovery and history of human defensins, detailing the key experiments, methodologies, and signaling pathways that have elucidated their critical role in human health and disease.

Discovery and Historical Timeline

The journey to understanding human defensins began with early observations of the potent antimicrobial properties of phagocytic cells. This timeline highlights the key milestones in their discovery and characterization.

1980s: The Dawn of Defensins

The seminal work of Robert I. Lehrer and his colleagues at the University of California, Los Angeles (UCLA) was instrumental in the discovery of defensins.

-

1985: The First Human Defensins Identified: Lehrer's group isolated three small, cationic peptides from human neutrophils.[1] They named these peptides "defensins" to reflect their defensive role in the host.[1] These were later classified as α-defensins and designated as Human Neutrophil Peptides 1, 2, and 3 (HNP-1, HNP-2, and HNP-3).[1] Their initial characterization revealed their potent microbicidal activity against a range of bacteria and fungi.[1]

-

1989: Discovery of HNP-4: A fourth human α-defensin, HNP-4, was isolated from human neutrophils.[2] This peptide showed structural similarities to HNP-1-3 but possessed a distinct amino acid sequence and a higher net positive charge, contributing to its potent antimicrobial activity.[2]

1990s: Expansion of the Defensin Family

The 1990s saw the identification of new classes of human defensins and a growing appreciation for their expression beyond neutrophils.

-

1991: The First β-Defensin: The first human β-defensin, initially named Tracheal Antimicrobial Peptide (TAP) and later designated as human β-defensin 1 (hBD-1), was discovered in the bovine respiratory tract. This discovery expanded the defensin family and highlighted their presence in epithelial tissues.

-

1995: Human β-defensin 1 (hBD-1) Identified in Humans: hBD-1 was subsequently identified in human hemofiltrate and found to be constitutively expressed in various epithelial tissues, including the urogenital tract, respiratory tract, and skin.

-

1997: Human β-defensin 2 (hBD-2) Discovery: The second human β-defensin, hBD-2, was isolated from the scales of psoriatic skin lesions. Unlike the constitutively expressed hBD-1, hBD-2 was found to be inducible by inflammatory stimuli and bacterial products, suggesting a role in the adaptive immune response of the skin.

-

1999: Human β-defensin 3 (hBD-3) Emerges: hBD-3 was also discovered in psoriatic skin and demonstrated exceptionally broad and potent antimicrobial activity, particularly against Gram-positive bacteria.

2000s and Beyond: Unraveling Complexity

The new millennium has been marked by a deeper understanding of the diverse functions and regulatory mechanisms of human defensins.

-

Enteric α-Defensins: Human defensins 5 and 6 (HD-5 and HD-6) were identified in Paneth cells of the small intestine, revealing a specialized role for α-defensins in gut immunity.

-

θ-Defensins: A Primate Specialty: A third class of defensins, θ-defensins, with a unique cyclic structure, was discovered in rhesus macaques. While humans possess θ-defensin pseudogenes, they do not produce the mature peptide.

-

Immunomodulatory Functions: Extensive research has unveiled the multifaceted immunomodulatory roles of defensins, including their ability to act as chemoattractants for immune cells, modulate cytokine production, and influence adaptive immunity.

Experimental Protocols

The isolation and characterization of human defensins have relied on a combination of biochemical and immunological techniques. The following are detailed methodologies for key experiments cited in the discovery and study of these peptides.

Purification of Human Neutrophil Defensins (HNP-1, -2, and -3)

This protocol is based on the original methods developed by Ganz, Lehrer, and colleagues.[1][3]

2.1.1. Materials

-

Freshly isolated human neutrophils from healthy donors

-

0.34 M Sucrose solution

-

10% Acetic acid

-

Bio-Gel P-10 resin (Bio-Rad)

-

C18 reverse-phase high-performance liquid chromatography (RP-HPLC) column

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Spectrophotometer

2.1.2. Procedure

-

Granule Extraction:

-

Homogenize purified granulocytes in 0.34 M sucrose.

-

Centrifuge at 200 x g to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 27,000 x g for 20 minutes to pellet the granules.

-

Extract the granule pellet with 10% acetic acid.

-

Concentrate the extract 10-fold under vacuum.[3]

-

-

Gel Filtration Chromatography:

-

Apply the concentrated extract to a Bio-Gel P-10 column equilibrated with 10% acetic acid.

-

Elute with 10% acetic acid and collect fractions.

-

Monitor the absorbance of the fractions at 280 nm.

-

Pool the fractions containing the low molecular weight defensins.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Equilibrate a C18 RP-HPLC column with 0.1% TFA in water (Solvent A).

-

Load the pooled fractions from the gel filtration step onto the column.

-

Elute the peptides using a linear gradient of acetonitrile containing 0.1% TFA (Solvent B). A typical gradient is 0-60% Solvent B over 60 minutes.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the peaks corresponding to HNP-1, HNP-2, and HNP-3.

-

-

Purity Assessment:

-

Assess the purity of the isolated defensins by analytical RP-HPLC and acid-urea polyacrylamide gel electrophoresis (AU-PAGE).

-

Acid-Urea Polyacrylamide Gel Electrophoresis (AU-PAGE)

AU-PAGE is a technique optimized for the separation of small, cationic peptides like defensins.

2.2.1. Materials

-

Acrylamide/Bis-acrylamide solution

-

Urea

-

Acetic acid

-

Ammonium persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Methyl Green tracking dye

-

5% Acetic acid running buffer

2.2.2. Procedure

-

Gel Preparation:

-

Prepare a 12.5% polyacrylamide gel containing 5 M urea and 5% acetic acid.

-

Add APS and TEMED to initiate polymerization.

-

Pour the gel and allow it to polymerize.

-

-

Sample Preparation:

-

Dissolve the purified defensin samples in a loading buffer containing 5 M urea, 5% acetic acid, and Methyl Green.

-

-

Electrophoresis:

-

Pre-electrophorese the gel in 5% acetic acid running buffer to remove any charged impurities.

-

Load the samples into the wells.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the tracking dye reaches the bottom of the gel. Note that for cationic proteins, the polarity of the electrophoresis chamber is reversed (anode at the bottom).

-

-

Staining:

-

Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue, to visualize the defensin bands.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to quantify the antimicrobial activity of defensins.[4][5][6][7][8]

2.3.1. Materials

-

Purified defensin of known concentration

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Spectrophotometer or microplate reader

2.3.2. Procedure

-

Preparation of Defensin Dilutions:

-

Prepare a series of two-fold dilutions of the defensin solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 100 µL of the diluted microbial inoculum to each well containing the defensin dilutions. This will bring the final volume to 200 µL and the final microbial concentration to 2.5 x 10⁵ CFU/mL.

-

Include a positive control well (microbes in broth without defensin) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the defensin that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Quantitative Data

The following tables summarize key quantitative data related to human defensins, providing a basis for comparison and further research.

Table 1: Discovery of Human Defensins

| Defensin | Year of Discovery | Source of Initial Isolation | Key Researchers |

| α-Defensins | |||

| HNP-1, -2, -3 | 1985 | Human Neutrophils | R.I. Lehrer, T. Ganz, M.E. Selsted |

| HNP-4 | 1989 | Human Neutrophils | W.M. Nauseef, R.I. Lehrer |

| HD-5 | 1992 | Human Paneth Cells | A.J. Ouellette, M.E. Selsted |

| HD-6 | 1993 | Human Paneth Cells | A.J. Ouellette, M.E. Selsted |

| β-Defensins | |||

| hBD-1 | 1995 | Human Hemofiltrate | T. Ganz, R.I. Lehrer |

| hBD-2 | 1997 | Psoriatic Skin Scales | J. Harder, J-M. Schröder |

| hBD-3 | 1999 | Psoriatic Skin Scales | J. Harder, J-M. Schröder |

Table 2: Expression of Human Defensins in Mucosal Tissues

| Defensin | Tissue | Expression Level | Regulation |

| α-Defensins | |||

| HNP-1, -2, -3, -4 | Neutrophils | High (30-50% of granule protein)[9] | Constitutive |

| HD-5, HD-6 | Small Intestine (Paneth Cells) | High (estimated 50-250 µg/mL in lumen)[9] | Constitutive |

| β-Defensins | |||

| hBD-1 | Oral Mucosa, Respiratory Tract, Urogenital Tract | Moderate | Constitutive |

| hBD-2 | Oral Mucosa, Skin, Respiratory Tract, Nasal Mucosa | Low (basal), High (inflamed) | Inducible by LPS, IL-1β, TNF-α[10][11][12] |

| hBD-3 | Skin, Tonsils, Gingiva | Low (basal), High (inflamed) | Inducible |

| hBD-4 | Testes, Stomach | High | Constitutive |

Table 3: Antimicrobial Activity of Human Defensins (MIC Values)

| Defensin | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) |

| α-Defensins | |||

| HNP-1 | 1-10 | >50 | 1-10 |

| HNP-2 | 1-10 | >50 | 1-10 |

| HNP-3 | >50 | >50 | >50 |

| HNP-4 | 1-10 | 1-10 | 1-10 |

| HD-5 | 1-10 | 1-10 | 1-10 |

| β-Defensins | |||

| hBD-1 | >50 | 10-50 | >50 |

| hBD-2 | 10-50 | 1-10 | 10-50 |

| hBD-3 | 0.5-5 | 1-10 | 1-10 |

Note: MIC values can vary depending on the specific strain and assay conditions.

Table 4: Binding Affinities of Human Defensins

| Defensin | Ligand | Binding Affinity (Kd) |

| hBD-2 | SARS-CoV-2 RBD | ~300 nM[9] |

| HD-5 | Bacterial Lipopolysaccharide (LPS) | High affinity (specific Kd not consistently reported)[13] |

| hBD-2 | CCR6 | High affinity (specific Kd not consistently reported)[14][15] |

| hBD-1 | CCR6 | Binds to CCR6[16] |

| hBD-4 | CCR6 | Binds to CCR6[16] |

Signaling Pathways

Human defensins exert their immunomodulatory effects by interacting with various host cell receptors and activating downstream signaling cascades. The following diagrams illustrate the key signaling pathways initiated by α- and β-defensins.

Human α-Defensin Signaling

While the specific receptors for many α-defensins are still under investigation, their ability to modulate cellular responses is well-documented. One key pathway involves the regulation of the classical complement pathway.

Caption: α-Defensins (HNPs) can bind to C1q, modulating the classical complement pathway.

Human β-Defensin Signaling via Toll-Like Receptors (TLRs)

Human β-defensins are known to signal through Toll-like receptors (TLRs), particularly TLR2 and TLR4, leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.[17]

Caption: β-defensins activate TLRs, leading to MyD88-dependent NF-κB activation.[18][19][20][21][22]

Human β-Defensin Signaling via Chemokine Receptors

Certain β-defensins can also act as ligands for chemokine receptors, such as CCR6, to mediate the chemotaxis of immune cells.[14][15][16]

Caption: hBD-2 binds to CCR6, initiating G-protein-coupled signaling and chemotaxis.[14][15][16]

Conclusion and Future Directions

The discovery of human defensins has fundamentally changed our understanding of innate immunity. From their initial identification as antimicrobial peptides in neutrophils, they have emerged as key players in a wide range of physiological and pathological processes. The experimental protocols developed for their study have paved the way for a deeper appreciation of their structure-function relationships and mechanisms of action.

Future research will likely focus on several key areas:

-

Therapeutic Potential: The broad-spectrum antimicrobial activity of defensins makes them attractive candidates for the development of novel anti-infective agents, particularly in an era of increasing antibiotic resistance.

-

Role in Disease: Aberrant defensin expression has been implicated in a variety of inflammatory and autoimmune diseases, as well as cancer. A better understanding of their role in these conditions could lead to new diagnostic and therapeutic strategies.

-

Receptor Deconvolution: Identifying the full complement of host cell receptors for all human defensins will be crucial for a complete understanding of their immunomodulatory functions.

-

Synergistic Interactions: Investigating the synergistic or antagonistic interactions between different defensins and with other components of the immune system will provide a more holistic view of their role in host defense.

The continued exploration of the discovery and history of human defensins will undoubtedly provide valuable insights for researchers, scientists, and drug development professionals, ultimately contributing to the development of new approaches to combat infectious and inflammatory diseases.

References

- 1. Defensins. Natural peptide antibiotics of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of human neutrophil peptide 4, a novel member of the defensin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. youtube.com [youtube.com]

- 6. protocols.io [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Human Defensins: Structure, Function, and Potential as Therapeutic Antimicrobial Agents with Highlights Against SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human defensins and LL‐37 in mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial defensin peptides of the human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression of human beta-defensin 2 in human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the Binding Mechanism of Human Defensin 5 in a Bacterial Membrane: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemokines Meet Defensins: the Merging Concepts of Chemoattractants and Antimicrobial Peptides in Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CCR6 Regulation of the Actin Cytoskeleton Orchestrates Human Beta Defensin-2- and CCL20-mediated Restitution of Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. Multifaceted immune functions of human defensins and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Adaptor proteins mediating the signaling of TLR receptors [pfocr.wikipathways.org]

- 19. TLR-signaling networks: an integration of adaptor molecules, kinases, and cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NF-κB - Wikipedia [en.wikipedia.org]

- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 22. TLR-signaling Networks: An Integration of Adaptor Molecules, Kinases, and Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Alpha-Defensins in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-defensins are a critical component of the innate immune system, representing a family of small, cationic antimicrobial peptides (AMPs).[1][2] Predominantly expressed by neutrophils and intestinal Paneth cells, they provide a first line of defense against a wide spectrum of pathogens, including bacteria, fungi, and enveloped viruses.[2][3][4] Structurally, alpha-defensins are characterized by a conserved triple-stranded β-sheet core stabilized by three intramolecular disulfide bonds.[1][4] In humans, six alpha-defensins have been identified: Human Neutrophil Peptides (HNP1-4) are found in the azurophilic granules of neutrophils, while Human Defensin 5 (HD5) and Human Defensin 6 (HD6) are primarily secreted by Paneth cells in the small intestine.[5][6][7] Beyond their direct microbicidal activities, alpha-defensins are potent immunomodulators, capable of shaping both innate and adaptive immune responses. This technical guide provides an in-depth exploration of the core functions of alpha-defensins in innate immunity, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing complex biological pathways.

I. Direct Antimicrobial and Antiviral Mechanisms

Alpha-defensins employ a variety of mechanisms to neutralize pathogens, ranging from direct membrane disruption to interference with essential cellular processes.

Antibacterial Activity

The primary antibacterial mechanism of most alpha-defensins involves the disruption of microbial cell membranes.[1][5] Their cationic nature facilitates electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial interaction, the hydrophobic regions of the defensins insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores.[8] This disrupts the electrochemical gradient across the membrane, causing leakage of essential ions and metabolites, and ultimately leading to cell death.

Some alpha-defensins also exhibit non-membranolytic mechanisms. For instance, certain defensins can inhibit bacterial cell wall synthesis by sequestering lipid II, a crucial precursor molecule.[3] Human alpha-defensin 6 (HD6) displays a unique mechanism; it does not kill bacteria directly but instead forms nanonets that entangle bacteria, preventing their invasion of the intestinal epithelium.[6][9]

Table 1: Antibacterial Potency of Human Alpha-Defensins

| Defensin | Target Organism | Assay Type | Potency (vLD90, μg/mL) | Reference |

| HNP1 | Staphylococcus aureus | Turbidimetric | >256 | [10] |

| Escherichia coli | Turbidimetric | >256 | [10] | |

| HNP2 | Staphylococcus aureus | Turbidimetric | 128-256 | [10] |

| Escherichia coli | Turbidimetric | 128-256 | [10] | |

| HNP3 | Staphylococcus aureus | Turbidimetric | >256 | [10] |

| Escherichia coli | Turbidimetric | >256 | [10] | |

| HNP4 | Staphylococcus aureus | Turbidimetric | >256 | [10] |

| Escherichia coli | Turbidimetric | 64-128 | [10] | |

| HD5 | Staphylococcus aureus | Turbidimetric | 128-256 | [10] |

| Escherichia coli | Turbidimetric | 64-128 | [10] | |

| HD6 | Staphylococcus aureus | Turbidimetric | >256 | [10] |

| Escherichia coli | Turbidimetric | >256 | [10] |

vLD90: Virtual Lethal Dose required to kill 90% of the bacterial population.

Antiviral Activity

Alpha-defensins exhibit broad antiviral activity against both enveloped and non-enveloped viruses.[11] Their mechanisms of action are diverse and can target multiple stages of the viral life cycle.[1][11]

-

Direct Inactivation: Defensins can directly interact with viral particles, leading to their aggregation or disruption of the viral envelope.[11]

-

Inhibition of Entry: They can block viral attachment and entry into host cells by binding to viral glycoproteins or host cell receptors. For example, HNPs can interfere with the binding of HIV-1 gp120 to the CD4 receptor.[1][11]

-

Post-Entry Inhibition: Some alpha-defensins can inhibit viral replication after entry into the host cell. For instance, HNP1 can interfere with protein kinase C (PKC) signaling pathways that are necessary for the replication of viruses like HIV-1 and influenza virus.[1] For non-enveloped viruses like human papillomavirus (HPV) and adenovirus, α-defensins can stabilize the viral capsid, preventing uncoating and the release of the viral genome.[1]

Interestingly, the effect of alpha-defensins on viral infection can be context-dependent. While many studies demonstrate their inhibitory effects, some have shown that under certain conditions, defensins like HD5 and HD6 can paradoxically enhance HIV infectivity by promoting virus aggregation and attachment to target cells.[12][13]

II. Immunomodulatory Functions

Beyond their direct antimicrobial properties, alpha-defensins are key signaling molecules that modulate the activity of various immune cells, thereby bridging the innate and adaptive immune responses.

Chemotaxis

Alpha-defensins act as chemoattractants for a variety of immune cells, including T-cells, dendritic cells, monocytes, and mast cells.[14][15][16][17] This directed cell migration is crucial for orchestrating an effective immune response at sites of infection or inflammation. For example, HNPs can recruit naive T cells and immature dendritic cells to lymph nodes, facilitating the initiation of an adaptive immune response.[15] The chemotactic effects of HNPs are often mediated through G-protein coupled receptors (GPCRs) and are sensitive to pertussis toxin (PTX).[14]

Table 2: Chemotactic Activity of Human Alpha-Defensins

| Defensin | Target Cell Type | Optimal Concentration | Receptor(s) Implicated | Reference |

| HNP-1 | Monocytes | 10-100 ng/mL | G-protein coupled receptors | [18] |

| Naive T-cells | 1-10 µg/mL | G-protein coupled receptors | [15] | |

| Immature Dendritic Cells | 1-10 µg/mL | G-protein coupled receptors | [15] | |

| HNP-2 | Monocytes | 10-100 ng/mL | G-protein coupled receptors | [18] |

| HNP-3 | Monocytes | No significant activity | - | [18] |

Cytokine and Chemokine Induction

Alpha-defensins can stimulate immune and epithelial cells to produce a range of cytokines and chemokines, further amplifying the inflammatory response.[14] For instance, HNPs can induce the production of IL-8 in lung epithelial cells and macrophages.[14] HD5 has been shown to synergistically enhance IL-8 production in intestinal epithelial cells when co-stimulated with TNF-α.[14] This induction of inflammatory mediators helps to recruit and activate additional immune cells to combat infection.

Anti-inflammatory and Regulatory Roles

Paradoxically, alpha-defensins can also exhibit anti-inflammatory properties. HNP-1 and HD5 have been shown to block the release of the pro-inflammatory cytokine IL-1β from LPS-activated monocytes.[14] HNP-1 released from apoptotic neutrophils can enter macrophages and inhibit protein translation, thereby acting as a "molecular brake" on macrophage-driven inflammation and promoting the resolution of inflammation.[19][20][21] Furthermore, HNPs can suppress neutrophil apoptosis, prolonging their lifespan at the site of infection.[22]

III. Signaling Pathways

The immunomodulatory functions of alpha-defensins are mediated through their interaction with various cell surface receptors and the subsequent activation of intracellular signaling cascades.

The chemotactic activity of HNPs on T cells and dendritic cells involves Gαi protein-coupled receptors, as it is sensitive to pertussis toxin.[14] The signaling cascade downstream of these receptors often involves the activation of the MAPK pathways, specifically ERK1/2 and p38.[14] In lung epithelial cells, HNPs can induce IL-8 production through the purinergic receptor P2Y6.[14][22] The signaling pathway for IL-8 induction in monocytic cells requires the activation of ERK1/2 and PI3K/Akt.[14]

Caption: Signaling pathways activated by alpha-defensins.

IV. Experimental Protocols

Turbidimetric Antimicrobial Assay

This method provides a quantitative measure of the bactericidal activity of defensins.

Principle: Bacterial growth in liquid culture is monitored by measuring the optical density (OD) over time. The presence of an effective antimicrobial peptide will inhibit or delay bacterial growth, which is reflected in the growth curve.

Detailed Methodology: [10]

-

Peptide Preparation: Prepare a two-fold serial dilution of the alpha-defensin in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: Grow the target bacterial strain to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL in the same buffer.

-

Incubation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the defensin dilutions. The final volume in each well should be standardized (e.g., 100 µL).

-

Data Acquisition: Place the plate in a microplate reader capable of kinetic measurements at a wavelength of 650 nm. Incubate at 37°C with intermittent shaking. Record the OD650 every 5 minutes for a period of 12-24 hours.

-

Data Analysis: Plot the OD650 against time for each defensin concentration. Determine the time it takes for the OD to reach a defined threshold (e.g., 0.02 absorbance units). A calibration curve relating the initial number of viable bacteria to the threshold time is used to calculate the "virtual" number of surviving bacteria at each defensin concentration. From this, the virtual lethal dose (vLD) values (e.g., vLD50, vLD90) can be determined.

Caption: Workflow for the turbidimetric antimicrobial assay.

Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a substance to induce directed migration of cells.

Principle: A porous membrane separates two compartments of a chamber. Cells are placed in the upper compartment, and the test substance (chemoattractant) is placed in the lower compartment. The number of cells that migrate through the pores to the lower compartment is quantified.

Detailed Methodology: [23][24]

-

Cell Preparation: Isolate the target immune cells (e.g., monocytes, T-cells) from peripheral blood using density gradient centrifugation. Resuspend the cells in a suitable assay medium (e.g., RPMI 1640 with 1% BSA).

-

Chamber Assembly: Assemble the Boyden chamber with a polycarbonate membrane (pore size appropriate for the cell type, e.g., 5 µm for monocytes) separating the upper and lower wells.

-

Loading: Add the alpha-defensin, diluted to various concentrations in the assay medium, to the lower wells. Add a known chemoattractant as a positive control and medium alone as a negative control.

-

Cell Seeding: Add the cell suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell type (e.g., 1.5 hours for monocytes).

-

Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields using a microscope.

-

Data Analysis: Express the results as a chemotactic index, which is the fold increase in cell migration in response to the defensin compared to the negative control.

Caption: Workflow for the Boyden chamber chemotaxis assay.

V. Conclusion and Future Directions

Alpha-defensins are versatile effector molecules of the innate immune system, possessing a remarkable array of functions that extend far beyond direct pathogen killing. Their ability to act as potent immunomodulators, orchestrating the recruitment and activation of various immune cells, highlights their central role in host defense. The dual pro-inflammatory and anti-inflammatory capabilities of alpha-defensins underscore the complexity and context-dependency of their biological activities.

For drug development professionals, the multifaceted nature of alpha-defensins presents both opportunities and challenges. Their broad-spectrum antimicrobial activity makes them attractive candidates for the development of novel anti-infective agents. Furthermore, their immunomodulatory properties could be harnessed to develop new therapies for inflammatory and autoimmune diseases. However, the potential for paradoxical effects, such as the enhancement of certain viral infections, necessitates careful consideration in therapeutic design.

Future research should continue to unravel the intricate molecular mechanisms underlying the diverse functions of alpha-defensins. A deeper understanding of their receptor interactions, signaling pathways, and the structural determinants of their various activities will be crucial for the successful translation of these fascinating peptides into safe and effective therapeutics. The development of defensin mimetics with enhanced specificity and reduced off-target effects represents a promising avenue for future investigation.

References

- 1. Frontiers | Defensins: A Double-Edged Sword in Host Immunity [frontiersin.org]

- 2. Alpha defensin - Wikipedia [en.wikipedia.org]

- 3. Paneth cell α-defensins in enteric innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defensins and Other Antimicrobial Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Defensins: Structure, Function, and Potential as Therapeutic Antimicrobial Agents with Highlights Against SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human α-Defensin 6: a Small Peptide that Self-Assembles and Protects the Host by Entangling Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-defensins in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrophobic Determinants of α-Defensin Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Defensins in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity and Specificity of the Six Human α-Defensins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Mechanisms of Human Defensins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Defensins in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Key Determinants of Human α-Defensin 5 and 6 for Enhancement of HIV Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multifaceted immune functions of human defensins and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α-Defensin 1 (Human Neutrophil Protein 1) as an Antichemotactic Agent for Human Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemokines Meet Defensins: the Merging Concepts of Chemoattractants and Antimicrobial Peptides in Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Monocyte-chemotactic activity of defensins from human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. α Defensin Control of Inflammation | RheumNow [rheumnow.com]

- 21. Neutrophil-derived alpha defensins control inflammation by inhibiting macrophage mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of the effect of α-defensin human neutrophil peptides on neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. Methods to Assess Chemokine Binding and Anti-chemotactic Activity of Virus Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Human Neutrophil Peptides HNP-1, HNP-2, and HNP-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Human Neutrophil Peptides (HNPs) 1, 2, and 3 are a trio of closely related α-defensins that constitute a major component of the antimicrobial arsenal within human neutrophils. These small, cationic peptides play a critical role in the innate immune response, exhibiting a broad spectrum of microbicidal activity against bacteria, fungi, and enveloped viruses. Beyond their direct antimicrobial functions, HNPs are potent immunomodulators, influencing cellular processes such as chemotaxis and cytotoxicity. This technical guide provides an in-depth comparison of the amino acid sequences, biological activities, and underlying signaling pathways of HNP-1, HNP-2, and HNP-3, offering valuable insights for researchers and professionals in drug development.

Sequence Comparison: A Tale of Three Peptides

HNP-1, HNP-2, and HNP-3 are 29-30 amino acid peptides that are nearly identical in their primary structure, with the key difference residing at their N-terminus. HNP-1 possesses an N-terminal alanine, while HNP-3 has an N-terminal aspartic acid. HNP-2 is a truncated version of HNP-1 and HNP-3, lacking the N-terminal residue. All three peptides are rich in cysteine and arginine residues, which are crucial for their structure and function. The six conserved cysteine residues form three intramolecular disulfide bonds, creating a stable, triple-stranded β-sheet structure. This rigid conformation is essential for their biological activities.

| Peptide | N-terminal Residue | Amino Acid Sequence | Length (Amino Acids) | Molecular Weight (Da) |

| HNP-1 | Alanine (A) | A CYCRIPACIAGERRYGTCIYQGRLWAFCC | 30 | ~3442 |

| HNP-2 | - | CYCRIPACIAGERRYGTCIYQGRLWAFCC | 29 | ~3371 |

| HNP-3 | Aspartic Acid (D) | D CYCRIPACIAGERRYGTCIYQGRLWAFCC | 30 | ~3487 |

Comparative Biological Activities: Experimental Insights

The subtle differences in the primary structures of HNP-1, HNP-2, and HNP-3 translate into nuanced variations in their biological activities. Understanding these differences is crucial for the development of targeted therapeutic strategies.

Antimicrobial Activity

All three HNPs exhibit potent antimicrobial activity, but their efficacy can vary depending on the target microorganism. Comparative studies have revealed differences in their potency against various bacterial strains.

Experimental Protocol: Kinetic Turbidimetric Assay for Antimicrobial Activity

This method allows for the high-throughput comparison of the antimicrobial activity of HNP-1, HNP-2, and HNP-3 against a target bacterial strain.

-

Bacterial Culture Preparation: A single colony of the target bacterium (e.g., Escherichia coli, Staphylococcus aureus) is inoculated into a suitable broth medium and incubated overnight at 37°C with shaking. The overnight culture is then diluted in fresh medium to achieve a starting optical density (OD) at 600 nm of approximately 0.05.

-

Peptide Preparation: Lyophilized HNP-1, HNP-2, and HNP-3 are reconstituted in sterile 0.01% acetic acid to create stock solutions. Serial dilutions are then prepared in the appropriate assay buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).

-

Assay Setup: In a 96-well microtiter plate, 50 µL of the diluted bacterial suspension is added to each well. Subsequently, 50 µL of the various concentrations of HNP-1, HNP-2, or HNP-3 are added to the respective wells. Control wells containing only bacteria and buffer are included.

-

Kinetic Measurement: The microtiter plate is incubated in a plate reader capable of kinetic measurements at 37°C. The OD at 600 nm is measured every 15-30 minutes for a period of 12-24 hours.

-

Data Analysis: The growth curves for each peptide concentration are plotted. The minimum inhibitory concentration (MIC) can be determined as the lowest peptide concentration that prevents visible bacterial growth. Additionally, the rate of bacterial killing can be compared by analyzing the slope of the growth curves at different time points.

Chemotactic Activity

HNPs can act as chemoattractants, recruiting other immune cells to the site of infection or inflammation. Notably, HNP-1 has been shown to be a potent chemoattractant for monocytes, while HNP-2 exhibits less activity, and HNP-3 shows little to no chemotactic activity for these cells.[1]

Experimental Protocol: Boyden Chamber Chemotaxis Assay

This assay is a classic method to evaluate the chemotactic potential of peptides.

-

Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are further purified from the PBMC population by adherence or magnetic cell sorting. The purified monocytes are resuspended in a chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA).

-

Chemoattractant Preparation: HNP-1, HNP-2, and HNP-3 are diluted to various concentrations in the chemotaxis buffer. A known chemoattractant, such as f-Met-Leu-Phe (fMLP), is used as a positive control, and the buffer alone serves as a negative control.

-

Assay Setup: A Boyden chamber apparatus with a polycarbonate membrane (typically 5 µm pore size for monocytes) is used. The lower chamber is filled with the chemoattractant solutions. The monocyte suspension is added to the upper chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified incubator with 5% CO2 for 1.5 to 3 hours.

-

Cell Migration Quantification: After incubation, the membrane is removed, fixed, and stained (e.g., with Diff-Quik stain). The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

-

Data Analysis: The chemotactic index is calculated as the ratio of the number of migrated cells in the presence of the peptide to the number of migrated cells in the presence of the buffer control.

Cytotoxicity

In addition to their antimicrobial effects, HNPs can exhibit cytotoxic activity against both prokaryotic and eukaryotic cells, including tumor cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Culture: A target cell line (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of HNP-1, HNP-2, or HNP-3. Control wells receive medium without peptides.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of peptide that causes 50% inhibition of cell viability) can be determined by plotting cell viability against peptide concentration.

Signaling Pathways: Unraveling the Molecular Mechanisms

The immunomodulatory functions of HNPs are mediated through their interaction with cell surface receptors and the subsequent activation of intracellular signaling cascades. While the signaling pathways of HNP-1 are the most extensively studied, evidence suggests both overlapping and distinct mechanisms for HNP-2 and HNP-3.

HNP-1 Signaling

HNP-1 has been shown to activate several key signaling pathways in various cell types:

-

NF-κB and IRF1 Activation: In plasmacytoid dendritic cells, HNP-1 can trigger the activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF1 (Interferon Regulatory Factor 1). This leads to the production of type I interferons and other pro-inflammatory cytokines, highlighting a crucial role for HNP-1 in antiviral immunity.

-

Purinergic Receptor Signaling: HNP-1 can interact with purinergic P2 receptors, such as P2X7 and P2Y6, on the surface of immune and epithelial cells.[2] This interaction can lead to the release of pro-inflammatory cytokines like IL-8 and the activation of the NLRP3 inflammasome.[2]

// Nodes HNP1 [label="HNP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2X7 [label="P2X7 Receptor", fillcolor="#FBBC05"]; P2Y6 [label="P2Y6 Receptor", fillcolor="#FBBC05"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRF1 [label="IRF1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines (e.g., IL-8, IFN)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HNP1 -> P2X7; HNP1 -> P2Y6; P2X7 -> NLRP3; P2Y6 -> NFkB; HNP1 -> NFkB [style=dashed, label="Alternative Pathway"]; HNP1 -> IRF1 [style=dashed, label="Alternative Pathway"]; NLRP3 -> Cytokines; NFkB -> Cytokines; IRF1 -> Cytokines; } . Caption: HNP-1 Signaling Pathways

HNP-2 and HNP-3 Signaling

The specific signaling pathways activated by HNP-2 and HNP-3 are less well-characterized compared to HNP-1. However, given their structural similarity, it is plausible that they share some common signaling mechanisms, such as interaction with purinergic receptors. The difference in the N-terminal residue, particularly the negative charge of aspartic acid in HNP-3, may influence receptor binding affinity and subsequent downstream signaling, potentially explaining the observed differences in their chemotactic activities. Further research is needed to fully elucidate the distinct signaling cascades initiated by HNP-2 and HNP-3.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the comparative analysis of HNP-1, HNP-2, and HNP-3.

// Nodes Peptide_Prep [label="Peptide Preparation\n(HNP-1, HNP-2, HNP-3)", fillcolor="#FBBC05"]; Antimicrobial [label="Antimicrobial Assay\n(Kinetic Turbidimetry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chemotaxis [label="Chemotaxis Assay\n(Boyden Chamber)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Comparison", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Peptide_Prep -> Antimicrobial; Peptide_Prep -> Chemotaxis; Peptide_Prep -> Cytotoxicity; Antimicrobial -> Data_Analysis; Chemotaxis -> Data_Analysis; Cytotoxicity -> Data_Analysis; } . Caption: Comparative Experimental Workflow

Conclusion

HNP-1, HNP-2, and HNP-3, while highly homologous, exhibit distinct biological profiles that are likely attributable to the subtle variation at their N-termini. A thorough understanding of their comparative activities and the underlying molecular mechanisms is paramount for harnessing their therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate these fascinating and clinically relevant peptides. Future studies focusing on the specific receptor interactions and downstream signaling events of HNP-2 and HNP-3 will be instrumental in developing novel immunomodulatory and anti-infective agents.

References

Localization of Human Neutrophil Peptides in Azurophilic Granules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the localization of Human Neutrophil Peptides (HNPs), also known as α-defensins, within the azurophilic granules of neutrophils. It delves into the molecular mechanisms of their synthesis, trafficking, and storage, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Introduction

Human Neutrophil Peptides (HNPs) are a family of small, cationic, cysteine-rich antimicrobial peptides that constitute a major component of the innate immune system. Stored in high concentrations within the azurophilic (primary) granules of neutrophils, they are crucial for the microbicidal activity of these phagocytic cells against a broad spectrum of bacteria, fungi, and viruses. Understanding the precise localization and the molecular machinery governing the trafficking of HNPs to these specialized storage organelles is paramount for elucidating neutrophil function in health and disease, and for the development of novel therapeutic strategies targeting innate immunity.

HNPs are synthesized during the promyelocytic stage of neutrophil development in the bone marrow. They are produced as inactive precursors, prepro-HNPs, which undergo a series of proteolytic processing steps to yield the mature, active peptides that are stored in the azurophilic granules. This process of sorting and packaging is a highly regulated and complex mechanism involving specific protein-protein interactions and signaling pathways.

Quantitative Analysis of HNP Content in Azurophilic Granules

While precise quantification can vary between studies and methodologies, proteomic analyses have consistently identified HNPs (defensins) as one of the most abundant protein families within azurophilic granules. They can constitute a significant portion of the total protein content of these granules.

| Protein | Gene Name | Subcellular Localization | Relative Abundance in Azurophilic Granules |

| Myeloperoxidase (MPO) | MPO | Azurophilic Granules | High |

| Defensin, alpha 1 (HNP-1) | DEFA1 | Azurophilic Granules | High (30-50% of total protein) |

| Defensin, alpha 3 (HNP-3) | DEFA3 | Azurophilic Granules | High |

| Neutrophil elastase (ELANE) | ELANE | Azurophilic Granules | High |

| Cathepsin G (CTSG) | CTSG | Azurophilic Granules | High |

| Proteinase 3 (PRTN3) | PRTN3 | Azurophilic Granules | High |

| Azurocidin 1 (AZU1) | AZU1 | Azurophilic Granules | High |

| Lysozyme (LYZ) | LYZ | Azurophilic & Specific Granules | Moderate |

| Bactericidal/permeability-increasing protein (BPI) | BPI | Azurophilic Granules | Moderate |

Note: This table represents a summary of findings from multiple proteomic studies. Relative abundance is a generalized representation.

Experimental Protocols

Subcellular Fractionation of Neutrophil Granules using Percoll Density Gradients

This method is widely used to separate the different granule subsets of neutrophils based on their distinct densities.

Objective: To isolate a pure fraction of azurophilic granules for subsequent analysis of HNP content.

Materials:

-

Human peripheral blood

-

Dextran T-500

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS)

-

Phosphate Buffered Saline (PBS)

-

Nitrogen cavitation bomb

-

Percoll

-

Sucrose solutions (for gradient formation)

-

Protease inhibitors

-

Bradford assay reagents

-

Markers for different granule subsets (e.g., Myeloperoxidase for azurophilic granules, Lactoferrin for specific granules)

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Cell Disruption: Resuspend the purified neutrophils in a disruption buffer (e.g., 0.34 M sucrose with protease inhibitors) and disrupt the cells using a nitrogen cavitation bomb at high pressure (e.g., 500 psi) for 15 minutes on ice. This method effectively disrupts the plasma membrane while leaving the granules intact.

-

Post-nuclear Supernatant Preparation: Centrifuge the cavitate at low speed (e.g., 400 x g for 15 minutes at 4°C) to pellet the nuclei and intact cells. The resulting supernatant is the post-nuclear supernatant (PNS) containing the granules.

-

Percoll Gradient Preparation: Prepare a discontinuous or continuous Percoll gradient. A common method involves a two-layer Percoll gradient.

-

Centrifugation: Carefully layer the PNS onto the Percoll gradient and centrifuge at high speed (e.g., 37,000 x g for 30 minutes at 4°C) in a swinging-bucket rotor.

-

Fraction Collection: After centrifugation, distinct bands corresponding to different granule populations will be visible. The dense band at the bottom of the gradient represents the azurophilic granules. Carefully collect this fraction using a syringe or by fractionating the entire gradient from the bottom.

-

Granule Purity Assessment: Assess the purity of the isolated azurophilic granule fraction by performing Western blot or ELISA for specific granule markers. The azurophilic granule fraction should be highly enriched in myeloperoxidase and show minimal contamination with markers for specific granules (lactoferrin) or plasma membrane.

-

Analysis of HNP Content: The isolated granules can then be lysed and their protein content analyzed by SDS-PAGE, Western blotting using anti-HNP antibodies, or mass spectrometry-based proteomics to quantify HNP levels.

Immunogold Electron Microscopy for In Situ Localization of HNPs

This high-resolution imaging technique allows for the direct visualization of HNPs within the ultrastructure of the neutrophil, confirming their localization within azurophilic granules.

Objective: To visualize the subcellular localization of HNPs within neutrophil granules.

Materials:

-

Isolated human neutrophils

-

Fixatives (e.g., paraformaldehyde, glutaraldehyde)

-

Embedding resin (e.g., Lowicryl K4M or LR White)

-

Primary antibody: Rabbit anti-HNP-1 (or other defensin-specific antibodies)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to gold particles (e.g., 10 nm)

-

Uranyl acetate and lead citrate (for contrasting)

-

Transmission Electron Microscope (TEM)

Protocol:

-

Fixation: Fix isolated neutrophils in a mixture of paraformaldehyde and glutaraldehyde in phosphate buffer to preserve the cellular ultrastructure.

-

Dehydration and Embedding: Dehydrate the fixed cells through a graded series of ethanol and embed them in a resin such as Lowicryl K4M or LR White at low temperature.

-

Ultrathin Sectioning: Cut ultrathin sections (60-80 nm) of the embedded cells using an ultramicrotome and mount them on nickel grids.

-

Immunolabeling:

-

Block non-specific antibody binding by incubating the grids on drops of a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate the grids with the primary antibody (rabbit anti-HNP-1) diluted in blocking solution.

-

Wash the grids thoroughly with PBS to remove unbound primary antibody.

-

Incubate the grids with the gold-conjugated secondary antibody (goat anti-rabbit IgG-gold).

-

Wash the grids extensively with PBS and then with distilled water.

-

-

Contrasting: Stain the sections with uranyl acetate and lead citrate to enhance the contrast of cellular structures.

-

Imaging: Examine the sections under a transmission electron microscope. The gold particles will appear as electron-dense black dots, indicating the location of the HNPs.

Signaling and Trafficking Pathways

The localization of HNPs to azurophilic granules is a multi-step process that begins in the endoplasmic reticulum (ER) and Golgi apparatus.

Synthesis and Processing of Prepro-HNPs

Caption: Synthesis and initial processing of HNP precursors.

HNPs are synthesized as a 94-amino acid precursor protein, prepro-HNP. The N-terminal signal peptide directs the nascent polypeptide into the endoplasmic reticulum, where the signal peptide is cleaved off by a signal peptidase to form pro-HNP. The pro-HNP then transits to the Golgi apparatus for further processing and sorting.

Sorting of Pro-HNPs to Azurophilic Granules

The sorting of pro-HNPs into the forming azurophilic granules is a critical step. The anionic proteoglycan serglycin is thought to play a key role in this process by electrostatically interacting with the cationic pro-HNPs, leading to their aggregation and packaging into the nascent granules. Adaptor protein (AP) complexes, such as AP-3, and Golgi-localized, gamma-adaptin ear-containing, ARF-binding proteins (GGAs) are also implicated in recognizing and sorting granule proteins.

Caption: Sorting and packaging of pro-HNPs into azurophilic granules.

Within the trans-Golgi network, pro-HNPs, along with other cationic granule proteins, are thought to aggregate around the anionic proteoglycan, serglycin. This aggregation is a key step for their efficient sorting into clathrin-coated vesicles that bud off to form immature azurophilic granules. Adaptor protein complexes like AP-3 and GGAs are believed to recognize sorting signals on the granule proteins or associated membrane proteins, thereby mediating their inclusion into the nascent granules.

Maturation of HNPs within Azurophilic Granules

The final step in the localization process is the maturation of pro-HNPs into active HNPs. This involves the proteolytic cleavage of the N-terminal pro-peptide. This cleavage is thought to occur within the acidic environment of the maturing azurophilic granule by a yet to be fully characterized protease. The removal of the pro-peptide is essential for the antimicrobial activity of the mature HNPs.

Conclusion

The localization of HNPs to azurophilic granules is a highly orchestrated process that is fundamental to the function of neutrophils in host defense. From their synthesis as precursor proteins to their final packaging as mature, active peptides, a complex interplay of protein sorting signals, trafficking machinery, and the unique biochemical environment of the granules ensures their proper storage. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of new therapeutic interventions for a wide range of inflammatory and infectious diseases. Further research into the specific proteases involved in HNP maturation and the precise molecular interactions governing their sorting will undoubtedly provide deeper insights into the intricate biology of neutrophils.

Biosynthesis and processing of pro-HNP-1